Triphenylborane-sodium hydroxide adduct
Overview
Description
Triphenylborane-sodium hydroxide adduct is a compound with the molecular formula C18H15B·NaOH and a molecular weight of 282.12 .
Synthesis Analysis
Triphenylborane can undergo reductive dimerization with sodium metal in diethyl ether solution to form a yellow solid having the empirical composition Ph3B·Na·(C2H5)2O . Another method involves the recovery of triphenylborane from solutions of its alkali metal adduct by neutralization with carbon dioxide .Molecular Structure Analysis
The molecular structure of Triphenylborane-sodium hydroxide adduct has been determined by 1H NMR spectroscopy .Chemical Reactions Analysis
Triphenylborane undergoes various organic transformations when used as a metal-free catalyst . It has been used in polymer synthesis, hydrogenation catalysis, reductive N-methylations and C-methylations with CO2 and silane, and cycloadditions and insertion reactions .Physical And Chemical Properties Analysis
Triphenylborane-sodium hydroxide adduct is a liquid at 20 degrees Celsius . It has a density of 1.10 g/mL .Scientific Research Applications
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Decomposition Studies
Triphenylborane-sodium hydroxide adduct has been studied for its decomposition under simulated waste tank chemistries . This research was conducted to ascertain rate-limiting kinetic data, which would aid in process modeling of benzene generation in certain tanks .
Catalyst Research
The compound has been used in studies involving enhanced comprehensive catalysts under aerated and inert conditions . These studies have provided valuable insights into the role of oxygen in the decomposition of intermediates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;triphenylborane;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUMVYYQTYYAN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;triphenylborane;hydroxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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